molecular formula C10H11NO3 B1441958 9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one CAS No. 1313712-67-2

9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one

Cat. No.: B1441958
CAS No.: 1313712-67-2
M. Wt: 193.2 g/mol
InChI Key: UVSKBZVEBNLZIX-UHFFFAOYSA-N
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Description

9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one is a heterocyclic compound that belongs to the class of oxazepines. This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms. The presence of a methoxy group at the ninth position and a carbonyl group at the second position contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one can be achieved through various synthetic routes. One common method involves the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids. This reaction is followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of biomass-derived N-arylated 2-aminophenol as a starting material. The process includes the N-arylation reaction, followed by intramolecular lactonization or acylation to yield the desired product in good to excellent yields .

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted oxazepines.

Scientific Research Applications

9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or interacting with cellular receptors. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of a methoxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

9-methoxy-1,5-dihydro-4,1-benzoxazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-8-4-2-3-7-5-14-6-9(12)11-10(7)8/h2-4H,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSKBZVEBNLZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724415
Record name 9-Methoxy-1,5-dihydro-4,1-benzoxazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-67-2
Record name 9-Methoxy-1,5-dihydro-4,1-benzoxazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 2
9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 3
9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 4
9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 5
9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 6
9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one

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